molecular formula C13H18BF3N2O2 B1408802 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid CAS No. 1704063-78-4

2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1408802
CAS No.: 1704063-78-4
M. Wt: 302.1 g/mol
InChI Key: ZPMRJNCMJHITAE-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety

Preparation Methods

The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent to introduce the ethyl group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Phenylboronic Acid: The final step involves coupling the piperazine derivative with phenylboronic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential as a molecular probe in biological systems, especially in the detection of biomolecules.

    Medicine: Boronic acids are explored for their potential as enzyme inhibitors, and this compound may have applications in drug discovery and development.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes such as proteases and kinases. The trifluoromethyl group enhances the compound’s lipophilicity and stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar compounds to 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid include other boronic acid derivatives with different substituents on the phenyl ring or the piperazine ring. For example:

    2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)phenylboronic acid: The trifluoromethyl group is positioned differently on the phenyl ring.

    2-(4-Ethylpiperazin-1-yl)-5-(fluoromethyl)phenylboronic acid: The trifluoromethyl group is replaced with a fluoromethyl group.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BF3N2O2/c1-2-18-5-7-19(8-6-18)12-4-3-10(13(15,16)17)9-11(12)14(20)21/h3-4,9,20-21H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMRJNCMJHITAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154262
Record name Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-78-4
Record name Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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